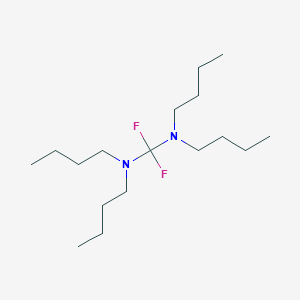
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine
Vue d'ensemble
Description
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine is a fluorinated organic compound known for its unique chemical structure and potential biological activity. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 120°C. This compound has garnered significant attention in scientific research due to its diverse applications in various fields.
Méthodes De Préparation
The synthesis of bis(dibutylamino)difluoromethane typically involves fluorination or substitution reactions. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), which is effective for converting alcohols to alkyl fluorides, aldehydes, and ketones to the corresponding gem-difluorides . Industrial production methods often involve the use of stable and efficient deoxofluorinating reagents that provide high yields and selectivity .
Analyse Des Réactions Chimiques
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: Substitution reactions, particularly nucleophilic fluorination, are common for this compound.
The major products formed from these reactions include gem-difluorides, fluoroalkenes, and gem-difluoromethylene compounds .
Applications De Recherche Scientifique
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine has diverse applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various fluorinated organic compounds.
Pharmaceuticals: The compound’s unique properties make it valuable in drug discovery and development.
Materials Science: It is used in the study of nanomaterials and surfaces, providing new methods for molecular detection.
Biomedical Research: Fluorescent probes derived from this compound are used in biomedical research for detecting biomolecules and molecular activities within cells.
Mécanisme D'action
The mechanism of action of bis(dibutylamino)difluoromethane involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to participate in various biochemical reactions, influencing molecular activities and pathways. The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine can be compared with other similar compounds, such as:
Bis(2-methoxyethyl)aminosulfur trifluoride: Known for its stability and effectiveness in deoxofluorination reactions.
Aminodifluorosulfinium tetrafluoroborate: Acts as an efficient deoxofluorinating reagent with greater selectivity.
Difluoromethylated analogues: These compounds share similar fluorinated structures but differ in their chemical reactivity and applications.
The uniqueness of bis(dibutylamino)difluoromethane lies in its specific fluorinated structure, which imparts distinct chemical and biological properties, making it valuable in various scientific research applications.
Propriétés
IUPAC Name |
N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36F2N2/c1-5-9-13-20(14-10-6-2)17(18,19)21(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGNJWCYVPXGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(N(CCCC)CCCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381277 | |
| Record name | N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220405-41-4 | |
| Record name | N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


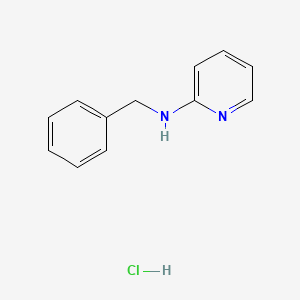
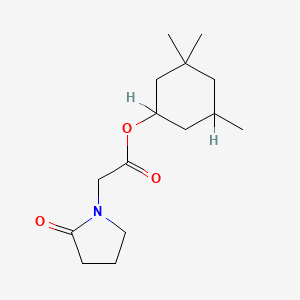
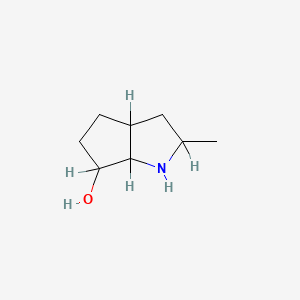
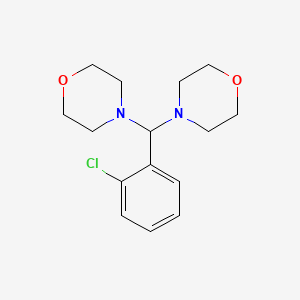
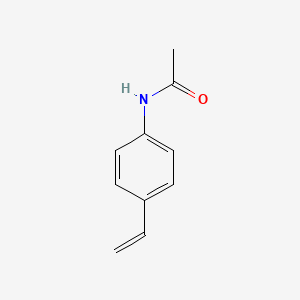
![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)
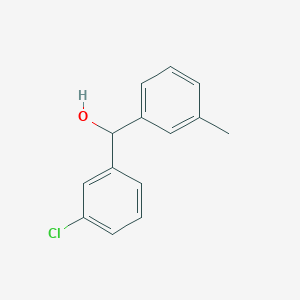
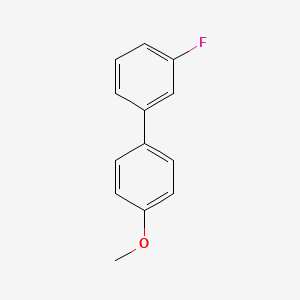

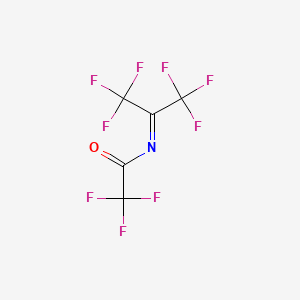
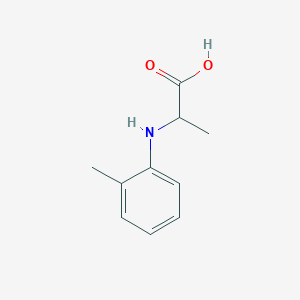
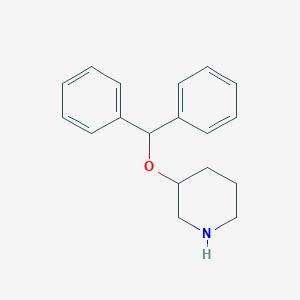
![p-Methylcalix[6]arene](/img/structure/B1621790.png)
![Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B1621792.png)
